N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide
CAS No.: 73826-60-5
Cat. No.: VC17149807
Molecular Formula: C18H13BrN2O2
Molecular Weight: 369.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73826-60-5 |
|---|---|
| Molecular Formula | C18H13BrN2O2 |
| Molecular Weight | 369.2 g/mol |
| IUPAC Name | N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide |
| Standard InChI | InChI=1S/C18H13BrN2O2/c19-16-11-4-3-9-15(16)18(23)21-20-17(22)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,22)(H,21,23) |
| Standard InChI Key | SYFZOPWQKVMOOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CC=C3Br |
Introduction
N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide is an organic compound with a molecular formula of C18H13BrN2O2 and a molecular weight of approximately 369.21 g/mol . This compound is characterized by its structural components, including a bromine atom, a benzoyl group, and a naphthalene derivative linked through a hydrazide moiety. The presence of these functional groups contributes to its potential biological and chemical applications.
Synthesis and Preparation
The synthesis of N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide typically involves condensation reactions between naphthalene-1-carbohydrazide and 2-bromobenzoyl chloride in the presence of a base. The reaction conditions and reagents can vary depending on the specific method employed.
Biological and Chemical Applications
Compounds with hydrazide functionalities, similar to N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide, have been studied for their antimicrobial and anticancer properties. The presence of a bromine atom and a naphthalene derivative may enhance its biological activity by interacting with specific biological targets.
Comparison with Similar Compounds
N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide can be compared with other hydrazide compounds in terms of its structural features and potential applications.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide | C18H13BrN2O2 | Bromine and naphthalene derivative |
| 2'-(4-bromobenzoyl)-1-naphthohydrazide | C18H13BrN2O2 | Similar structure but with a 4-bromobenzoyl group |
| 3-bromo-N'-(phenyl)benzohydrazide | - | Lacks naphthalene, simpler structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume